molecular formula C15H15ClN4 B2476593 2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile CAS No. 339102-00-0

2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile

Cat. No.: B2476593
CAS No.: 339102-00-0
M. Wt: 286.76
InChI Key: OQDSWASTEBXKSC-UHFFFAOYSA-N
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Description

2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile ( 339102-29-3) is a chemical compound with the molecular formula C15H16ClN4 and a molecular weight of 279.77 g/mol . This specialized pyridine derivative is intended for research and development purposes only. Compounds with similar structural motifs, featuring an anilino-substituted pyridine core, are of significant interest in medicinal chemistry research. For instance, structurally related methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate has been identified in scientific literature, arising from unexpected alcoholysis during crystallization attempts . Furthermore, the 4-(dimethylamino)pyridine (DMAP) moiety is a well-known and highly valuable structural element, renowned for its role as a potent nucleophilic catalyst in a wide range of synthetic transformations, including esterifications and other acyl transfer reactions . This suggests potential research applications for this compound as a synthetic intermediate or a precursor for the development of more complex molecules. The product is provided with a defined purity level and is accompanied by relevant safety information. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-10-12(16)5-4-6-13(10)19-15-11(9-17)14(20(2)3)7-8-18-15/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDSWASTEBXKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC=CC(=C2C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-2-methylaniline with 4-(dimethylamino)pyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The target compound shares a pyridine-3-carbonitrile core with several analogs, but its substituents differentiate its properties:

Compound Name R1 (Position 2) R2 (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Chloro-2-methylphenylamino Dimethylamino C16H17ClN4 283.8 Chloro (electron-withdrawing) enhances electrophilicity; methyl improves lipophilicity.
4-(Dimethylamino)-2-(2,5-dimethylphenylamino)-pyridine-3-carbonitrile 2,5-Dimethylphenylamino Dimethylamino C16H18N4 266.34 Dual methyl groups increase steric bulk but reduce polarity.
5-Bromo-2-{[2-(dimethylamino)ethyl]amino}pyridine-3-carbonitrile Bromo, [2-(dimethylamino)ethyl]amino C10H13BrN4 269.15 Bromo substituent increases molecular weight and steric hindrance.
6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-pyridine-3-carbonitrile 2-Chlorophenyl, sulfanyl C19H13ClN2S 340.84 Sulfanyl group enhances π-π stacking potential; chloro aids binding.

Key Observations:

  • Chloro vs.
  • Dimethylamino Group: Common in many analogs (e.g., ), this group enhances solubility in polar solvents due to its basicity.
  • Bromo Derivatives: Bromine’s larger atomic radius (vs. chloro) may improve binding affinity in hydrophobic pockets but reduce metabolic stability .

Physicochemical Properties

  • Solubility: The dimethylamino group improves water solubility, but the chloro and methylphenyl groups increase logP (lipophilicity) compared to unsubstituted pyridines .
  • Thermal Stability: Crystallographic data for analogs (e.g., ) suggest nitro or hydroxyl groups reduce melting points, whereas chloro/methyl groups enhance stability .

Biological Activity

2-[(3-chloro-2-methylphenyl)amino]-4-(dimethylamino)pyridine-3-carbonitrile, a complex organic compound, has attracted considerable attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a dimethylamino group, a carbonitrile group, and a 3-chloro-2-methylphenylamino group. Its molecular formula is C15H15ClN4C_{15}H_{15}ClN_{4} with a molar mass of 286.76 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can inhibit their activity, leading to various biological effects. For instance, it may inhibit certain enzymes by blocking substrate access at their active sites .

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it exhibits significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) . The structure-activity relationship (SAR) indicates that the presence of the chloro group enhances its antiproliferative properties.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or pathways .
  • Enzyme Inhibition : The compound shows promise as an enzyme inhibitor in biochemical assays, potentially affecting pathways related to cancer and inflammation .

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-[(3-chloro-2-methylphenyl)amino]acetohydrazideStructureModerate anticancer activity
3-chloro-2-methylbenzenamineStructureLower cytotoxicity compared to the main compound
4-chloro-2-oxo-2H-chromene-3-carbaldehydeStructureAntimicrobial properties

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's efficacy against various cancer cell lines. It demonstrated an IC50 value lower than that of doxorubicin in Jurkat cells, indicating strong cytotoxic potential .
  • Enzyme Interaction : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific mechanism of action that could be leveraged for drug development .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amination steps, while ethanol/water mixtures improve cyclization yields .
  • Catalyst Screening : Pd-based catalysts with bulky ligands reduce side reactions in aromatic amination .
  • Temperature Control : Lower temperatures (40–60°C) minimize decomposition during sensitive steps like nitrile group formation .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons split due to chloro and methyl groups) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for C≡N (~2220 cm⁻¹) and N–H (~3350 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyridine and aryl rings, bond lengths for C–Cl and C–N) .
  • Differential Scanning Calorimetry (DSC) : Determines thermal stability (e.g., melting points >200°C for similar derivatives) .

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